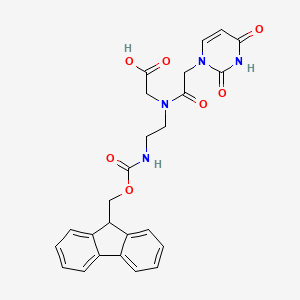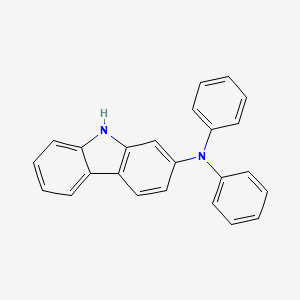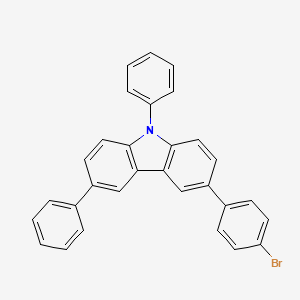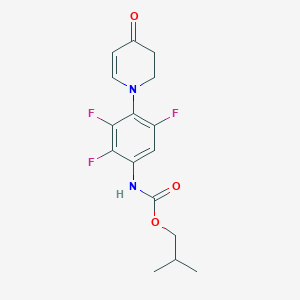![molecular formula C28H21N B8205758 N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205758.png)
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C28H21N . It is a solid at room temperature and is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Amination Reaction: The initial step involves the formation of an amine group on the biphenyl structure. This can be achieved through a Buchwald-Hartwig amination reaction, where a palladium catalyst is used to couple an aryl halide with an amine.
Naphthyl Substitution: The next step involves the substitution of a naphthyl group onto the phenyl ring. This can be done using a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of naphthalene is coupled with the aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with various substituents like nitro groups, halogens, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light when excited by ultraviolet or visible light. It is also used in the study of protein-ligand interactions and other biochemical processes.
Medicine: While not directly used as a drug, derivatives of this compound are being investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurodegenerative diseases.
Industry: In the industrial sector, N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is primarily used in the production of OLEDs and OPV devices.
Wirkmechanismus
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, improving its efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of the device, where it helps to balance the charge transport and prevent recombination losses .
Vergleich Mit ähnlichen Verbindungen
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its use in OLEDs and OPV devices, similar to N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine.
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-biphenyl-4,4’-diamine: Another compound used in organic electronics with similar properties and applications.
Uniqueness: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine stands out due to its specific structural configuration, which provides a unique balance of hole mobility and stability. This makes it particularly effective in improving the performance and longevity of electronic devices .
Eigenschaften
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWZDIQAUYFEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B8205681.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8205688.png)
![rel-(3aS,6aS)-5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B8205691.png)





![N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine](/img/structure/B8205745.png)
![(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B8205750.png)
![1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B8205769.png)
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205776.png)

